molecular formula C5H9FO2 B14548530 5-(Fluoromethyl)-1,3-dioxane CAS No. 61728-97-0

5-(Fluoromethyl)-1,3-dioxane

Cat. No.: B14548530
CAS No.: 61728-97-0
M. Wt: 120.12 g/mol
InChI Key: JIFXFZGJKPNLCM-UHFFFAOYSA-N
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Description

5-(Fluoromethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)-1,3-dioxane can be achieved through various methods. One common approach involves the fluoromethylation of 1,3-dioxane derivatives. This can be done using fluoroiodomethane in the presence of a suitable catalyst under controlled conditions . Another method involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using fluoroiodomethane and other reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(Fluoromethyl)-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, acids, and various substituted dioxanes .

Scientific Research Applications

5-(Fluoromethyl)-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)-1,3-dioxane involves its interaction with various molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1,3-dioxane
  • 5-(Bromomethyl)-1,3-dioxane
  • 5-(Iodomethyl)-1,3-dioxane

Comparison: 5-(Fluoromethyl)-1,3-dioxane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Compared to its chlorinated, brominated, and iodinated counterparts, the fluorinated compound exhibits higher stability, increased lipophilicity, and unique reactivity patterns. These properties make it particularly valuable in pharmaceutical and materials science applications .

Properties

CAS No.

61728-97-0

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

IUPAC Name

5-(fluoromethyl)-1,3-dioxane

InChI

InChI=1S/C5H9FO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2

InChI Key

JIFXFZGJKPNLCM-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)CF

Origin of Product

United States

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